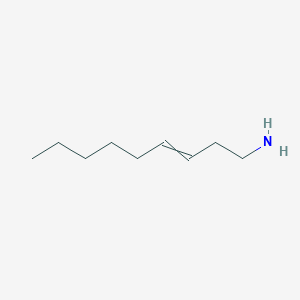

Non-3-en-1-amine

CAS No.: 150171-97-4

Cat. No.: VC16835629

Molecular Formula: C9H19N

Molecular Weight: 141.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 150171-97-4 |

|---|---|

| Molecular Formula | C9H19N |

| Molecular Weight | 141.25 g/mol |

| IUPAC Name | non-3-en-1-amine |

| Standard InChI | InChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h6-7H,2-5,8-10H2,1H3 |

| Standard InChI Key | KRMSJPQILNAVKC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC=CCCN |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Bicyclo[3.3.1]non-3-en-1-amine features a bicyclic framework comprising two fused rings: a six-membered cyclohexene ring and a three-membered bridge (Figure 1). The amine group (-NH2) is positioned at the bridgehead carbon (C1), while the double bond resides between C3 and C4 . The molecular formula is C9H15N, with a molecular weight of 137.22 g/mol .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | bicyclo[3.3.1]non-3-en-1-amine |

| Molecular Formula | C9H15N |

| Molecular Weight | 137.22 g/mol |

| InChI Key | ASVKKRLMJCWVQF-UHFFFAOYSA-N |

| SMILES Notation | N[C@H]1C2C=CC1CC2 |

The bicyclic structure imposes significant steric constraints, influencing reactivity and interaction with biological targets .

Synthesis and Reactivity

Reactivity Profile

As a primary amine, bicyclo[3.3.1]non-3-en-1-amine participates in reactions characteristic of its functional group:

-

Alkylation/Acylation: The lone pair on nitrogen facilitates nucleophilic attack on electrophilic carbons, enabling the formation of secondary or tertiary amines .

-

Condensation with Carbonyls: Reacts with aldehydes or ketones to form imines or enamines, pivotal in heterocyclic synthesis .

-

Complexation with Metals: The amine group can coordinate to transition metals, forming complexes relevant to catalysis or material science .

Steric hindrance from the bicyclic skeleton may modulate reaction rates and regioselectivity compared to linear amines .

Physicochemical Properties

Physical State and Solubility

Bicyclo[3.3.1]non-3-en-1-amine is presumed to exist as a liquid or low-melting solid at room temperature, analogous to simpler aliphatic amines like n-butylamine (b.p. 77°C) . Its solubility profile likely includes miscibility with polar organic solvents (e.g., ethanol, acetone) and limited solubility in water due to the hydrophobic bicyclic framework .

Table 2: Estimated Physicochemical Parameters

| Property | Value |

|---|---|

| Boiling Point | ~150–170°C (estimated) |

| Density | ~0.9–1.0 g/cm³ |

| pKa (NH3+) | ~10–11 (similar to aliphatic amines) |

Spectroscopic Characteristics

-

IR Spectroscopy: N-H stretching vibrations near 3300 cm⁻¹ and C-N stretches around 1200 cm⁻¹.

-

NMR: Distinct signals for bridgehead protons (δ 2.5–3.5 ppm) and olefinic protons (δ 5.0–5.5 ppm) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Bicyclic amines are pivotal in drug design due to their ability to mimic bioactive conformations. For example:

-

Neurological Agents: Structural analogs of bicyclo[3.3.1]non-3-en-1-amine could target neurotransmitter receptors, akin to fengabine (an antidepressant) .

-

Antimicrobials: Amine-containing bicyclic systems are explored for their membrane-disrupting properties .

Material Science

-

Polymer Modification: Incorporation into nylon plasticizers or epoxy resins to enhance thermal stability .

-

Catalysis: As ligands in transition-metal catalysts for asymmetric synthesis .

| Hazard | Precautionary Measure |

|---|---|

| Skin Contact | Wear nitrile gloves; wash immediately with soap |

| Inhalation | Use fume hood; monitor air quality |

| Storage | Under nitrogen atmosphere; cool, dry conditions |

Recent Advances and Research Directions

A 2024 study demonstrated the modular synthesis of aryl amines via decarboxylative rearrangements, offering a template for adapting such methods to bicyclic systems . Computational modeling of transition states, as employed in this work, could optimize reaction conditions for bicyclo[3.3.1]non-3-en-1-amine derivatives.

Key research gaps include:

-

Stereoselective Synthesis: Developing enantioselective routes to access chiral bicyclic amines.

-

Biological Screening: Evaluating anticancer or antiviral activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume